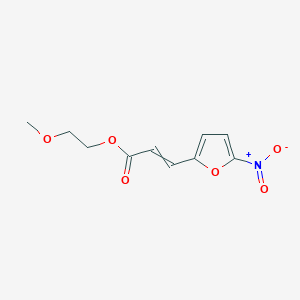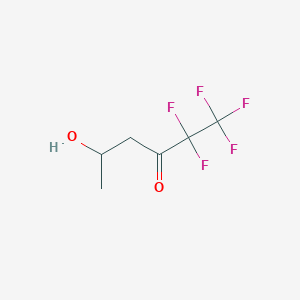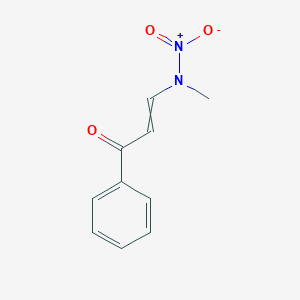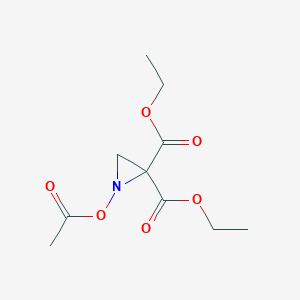
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridine derivatives, which are characterized by a three-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl aziridine-2,2-dicarboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The compound can participate in substitution reactions where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in ring-opening reactions.
Bases: Pyridine and triethylamine are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with an alcohol would yield an alcohol-substituted product .
Applications De Recherche Scientifique
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactivity towards nucleophiles.
Mécanisme D'action
The mechanism of action of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate primarily involves its reactivity towards nucleophiles. The strained aziridine ring readily undergoes nucleophilic attack, leading to ring-opening and subsequent modification of the target molecule. This reactivity makes it a valuable tool in enzyme inhibition studies, where it can covalently modify active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl aziridine-2,2-dicarboxylate: Lacks the acetyloxy group but shares the aziridine core structure.
Aziridine-2-carboxylic acid derivatives: These compounds have similar reactivity due to the presence of the aziridine ring.
Uniqueness
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is unique due to the presence of the acetyloxy group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
90739-72-3 |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
diethyl 1-acetyloxyaziridine-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(13)10(9(14)16-5-2)6-11(10)17-7(3)12/h4-6H2,1-3H3 |
Clé InChI |
BRIIGUSUSIAHBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CN1OC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silanol](/img/structure/B14366759.png)
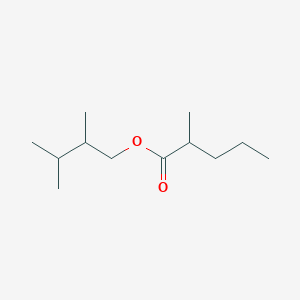
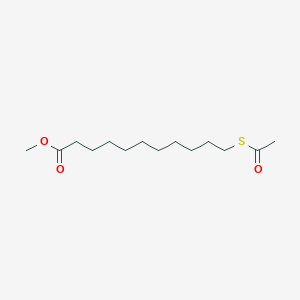
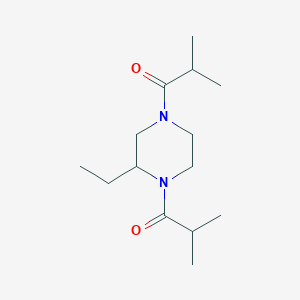
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
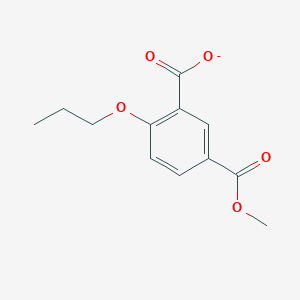
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

